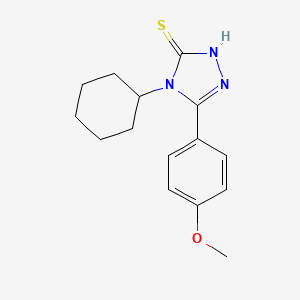

4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 309272-77-3

Cat. No.: VC1713057

Molecular Formula: C15H19N3OS

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309272-77-3 |

|---|---|

| Molecular Formula | C15H19N3OS |

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | 4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C15H19N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20) |

| Standard InChI Key | NSAJUYMRPAVLGA-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3 |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3 |

Introduction

Chemical Structure and Properties

Molecular Structure

4-Cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol features a triazole core with specific substitution patterns. The compound has a molecular formula of C15H19N3OS with a molecular weight of 289.4 g/mol. The structure consists of a five-membered 1,2,4-triazole ring with three nitrogen atoms. The N4 position is substituted with a cyclohexyl group, while the C5 position bears a 4-methoxyphenyl group. The C3 position contains a thiol (-SH) functional group .

The spatial arrangement of these groups creates a molecule with distinct regions of polarity and hydrophobicity. The triazole ring and thiol group contribute to the compound's polar characteristics, while the cyclohexyl and methoxyphenyl groups add hydrophobic properties. This balance between hydrophilic and lipophilic components is crucial for the compound's biological activity and pharmacokinetic behavior .

Physical Properties

The physical properties of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol are essential for understanding its behavior in biological systems and its potential as a pharmaceutical agent. Based on available data, the compound exhibits the following key physical characteristics:

Table 1: Physical Properties of 4-Cyclohexyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 289.4 g/mol | Moderate molecular weight, favorable for drug development |

| LogP | 4.0022 | Indicates high lipophilicity |

| LogD | 3.8209 | Reflects distribution coefficient at physiological pH |

| LogSw | -4.1349 | Indicates low water solubility |

| Hydrogen Bond Acceptors | 4 | Important for target binding interactions |

| Hydrogen Bond Donors | 1 | Contributes to specificity in binding |

| Polar Surface Area | 34.35 Ų | Relatively small PSA, potentially favorable for membrane permeability |

The compound's LogP value of 4.0022 indicates significant lipophilicity, suggesting good membrane permeability but potentially limited water solubility. This characteristic is important for drug development considerations, as it influences absorption, distribution, and bioavailability .

Chemical Properties

The chemical properties of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol are primarily defined by its functional groups and their reactivity. The thiol group at the C3 position is particularly important, as it can participate in various chemical reactions, including oxidation to form disulfides, nucleophilic substitutions, and metal coordination .

The 1,2,4-triazole ring itself possesses aromatic character and can engage in hydrogen bonding interactions through its nitrogen atoms. These interactions are crucial for the compound's potential biological activities, particularly in binding to protein targets .

Synthesis Methods

Laboratory Scale Synthesis

Laboratory-scale synthesis of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol would typically require controlled reaction conditions, appropriate solvents, and careful purification methods. The starting materials, including 4-methoxyphenyl derivatives and cyclohexyl isothiocyanate, would need to be of high purity to ensure good yields and product quality.

Modern synthetic approaches might employ microwave-assisted synthesis or flow chemistry techniques to improve efficiency, yield, and purity. Purification would likely involve recrystallization, column chromatography, or a combination of techniques to achieve the desired purity level .

Characterization Methods

The characterization of synthesized 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol would typically involve a combination of analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) to verify the structural elements

-

Mass Spectrometry to confirm the molecular weight and fragmentation pattern

-

Infrared (IR) spectroscopy to identify functional groups, particularly the thiol (-SH) and methoxy (-OCH₃) groups

-

Elemental analysis to verify the elemental composition

-

X-ray crystallography for detailed structural information if crystalline material is available

-

High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess purity

These techniques collectively provide comprehensive characterization of the compound, ensuring its identity and quality for subsequent studies .

Applications and Biological Activities

| Potential Activity | Structural Basis | Possible Applications |

|---|---|---|

| Antioxidant | Thiol group serves as a potential radical scavenger | Prevention of oxidative stress-related conditions |

| Anti-inflammatory | Triazole core and substituent pattern | Treatment of inflammatory disorders |

| Anticancer | Ability to interact with specific cancer-related targets | Potential chemotherapeutic agent |

| Enzyme inhibition | Structural features enabling binding to enzyme active sites | Treatment of various metabolic disorders |

| Antiviral | Potential interference with viral replication machinery | Development of antiviral therapeutics |

These potential activities would need to be confirmed through specific biological assays and structure-activity relationship studies .

Mechanism of Action

Theoretical Mechanisms

The mechanism of action of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in biological systems would likely depend on the specific targets with which it interacts. Based on the structural features and the general mechanisms of similar triazole derivatives, several potential mechanisms can be proposed:

-

Enzyme Inhibition: The compound may bind to the active sites of specific enzymes, inhibiting their function. The triazole ring can participate in hydrogen bonding with amino acid residues in protein targets, while the cyclohexyl and methoxyphenyl groups can engage in hydrophobic interactions and π-stacking, respectively.

-

Membrane Disruption: The lipophilic nature of the compound, contributed by the cyclohexyl and methoxyphenyl groups, may enable it to intercalate into cell membranes, potentially disrupting membrane integrity and cellular function.

-

Metal Chelation: The thiol group and nitrogen atoms in the triazole ring could potentially chelate metal ions, which might interfere with metalloenzymes or other metal-dependent biological processes.

-

Redox Activity: The thiol group can participate in redox reactions, potentially affecting cellular redox status and related signaling pathways .

Structure-Function Relationships

The specific structural features of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol contribute to its potential biological activities in distinct ways:

-

Triazole Ring: Provides a rigid scaffold for the presentation of substituents and contains nitrogen atoms that can engage in hydrogen bonding with biological targets.

-

Thiol Group: Acts as a nucleophile and can form disulfide bonds or coordinate with metal ions, potentially contributing to enzyme inhibition or antioxidant activity.

-

Cyclohexyl Group: Enhances lipophilicity and provides conformational flexibility, potentially improving membrane penetration and binding to hydrophobic pockets in target proteins.

-

Methoxyphenyl Group: The methoxy substitution introduces an electron-donating effect that can influence the electronic properties of the phenyl ring, potentially enhancing binding interactions. The phenyl ring itself can engage in π-stacking interactions with aromatic amino acid residues in proteins .

Structure-Activity Relationship

Comparative Analysis with Similar Compounds

Table 3: Comparative Analysis of 4-Cyclohexyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol with Related Compounds

| Compound | Structural Differences | Impact on Properties | Potential Effect on Activity |

|---|---|---|---|

| 4-Cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Reference compound | LogP: 4.0022, PSA: 34.35 Ų | Baseline for comparison |

| 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | Nitro vs. Methoxy group | Higher polarity, electron-withdrawing effect | Potentially enhanced antimicrobial activity, different target selectivity |

| 1H-1,2,4-triazole-3-thiol | Lacks N4 and C5 substituents | Significantly lower MW (101.13), higher hydrophilicity | Reduced lipophilicity, potentially different biodistribution |

| 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | Lacks methoxy group on phenyl | Slightly lower LogP, reduced H-bond acceptors | Potentially reduced binding affinity for some targets |

The methoxy group in 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol confers distinct properties compared to analogs with different substitutions. For instance, compared to a nitro-substituted analog, the methoxy group would be electron-donating rather than electron-withdrawing, potentially leading to different electronic properties and target interactions .

Current Research and Future Perspectives

Challenges and Opportunities

Despite the potential of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and similar compounds, several challenges remain in their development and application:

-

Solubility Issues: With a LogP of 4.0022 and LogSw of -4.1349, the compound has limited water solubility, which could affect its bioavailability and formulation for pharmaceutical applications. Advanced formulation strategies, such as nanoencapsulation or prodrug approaches, might be necessary to overcome this limitation .

-

Selectivity: Ensuring that the compound interacts specifically with intended targets while minimizing off-target effects remains a challenge. Structural modifications guided by detailed SAR studies and computational modeling could help improve selectivity.

-

Metabolic Stability: The metabolic fate of the compound, particularly the susceptibility of the thiol group to oxidation and the methoxy group to demethylation, needs careful evaluation to ensure adequate in vivo activity.

Opportunities for future research include:

-

Hybrid Molecules: Combining the 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol scaffold with other pharmacophores to create hybrid molecules with enhanced activity or improved pharmacokinetic properties.

-

Targeted Delivery: Developing targeted delivery systems for the compound to enhance its efficacy and reduce potential side effects.

-

Expanded Application Domains: Exploring the compound's potential in emerging therapeutic areas, such as immunomodulation, epigenetic regulation, or as a tool compound for chemical biology studies .

Future Research Directions

Future research on 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol might focus on:

-

Comprehensive SAR Studies: Synthesizing and evaluating a series of analogs with systematic variations in the substitution pattern to establish detailed structure-activity relationships.

-

Target Identification: Using chemical proteomics and other advanced techniques to identify the specific molecular targets of the compound, providing insights into its mechanism of action.

-

Combination Studies: Evaluating the compound in combination with established drugs to identify potential synergistic effects, particularly in antimicrobial and anticancer applications.

-

Improved Formulations: Developing innovative formulation strategies to overcome solubility limitations and enhance bioavailability.

-

In Vivo Evaluation: Conducting detailed in vivo studies to assess the compound's pharmacokinetics, efficacy, and safety profile in relevant disease models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume